(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride
CAS No.:
Cat. No.: VC16387489
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride -](/images/structure/VC16387489.png)
Specification
Molecular Formula | C10H17NO |
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Molecular Weight | 167.25 g/mol |
IUPAC Name | (2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one |
Standard InChI | InChI=1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+ |
Standard InChI Key | IGJYUSLWISTZLQ-VQHVLOKHSA-N |
Isomeric SMILES | CC1CCC(=O)/C(=C/N(C)C)/C1 |
Canonical SMILES | CC1CCC(=O)C(=CN(C)C)C1 |
Introduction
Nomenclature and Identifiers
The compound’s systematic name follows IUPAC guidelines, specifying the E-configuration (trans arrangement) of the dimethylamino-methylene group relative to the cyclohexanone ring. Alternative identifiers include the PubChem CID 66485216 and the MDL number MFCD22421987 . Spectral data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy align with the predicted structure, with characteristic peaks at 1705 cm⁻¹ (C=O stretch) and δ 2.15 ppm (N(CH₃)₂ protons) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Enamine Formation: 4-Methylcyclohexanone reacts with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in anhydrous toluene. The reaction proceeds through nucleophilic attack of the ketone’s α-carbon on the electrophilic dimethylamino group, yielding the (2E)-enamine intermediate .
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Hydrochloride Salt Formation: The enamine is treated with hydrogen chloride gas in diethyl ether, precipitating the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures achieves >98% purity .
Table 2: Optimal Reaction Conditions
Industrial Production
Scaled-up synthesis employs continuous-flow reactors to enhance heat dissipation and minimize side reactions. Quality control protocols include high-performance liquid chromatography (HPLC) with UV detection at 254 nm to monitor residual DMF-DMA. Industrial suppliers such as Matrix Scientific and VWR offer the compound in quantities up to 5 kg, with pricing at $387.69 per gram (research-grade) .
Physicochemical Properties
Molecular and Thermal Properties
The compound exhibits a melting point of 189–192°C (decomposition), with a density of 1.18 g/cm³ at 25°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, indicating moderate thermal stability. The hydrochloride salt’s hygroscopic nature necessitates storage under nitrogen or in desiccators .
Solubility and Stability
Solubility data (25°C):
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Water: 12.3 g/L
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Ethanol: 84 g/L
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Dichloromethane: 2.1 g/L
The compound remains stable for 24 months when stored at −20°C in amber glass vials. Aqueous solutions (pH 4–6) show no degradation over 48 hours, but alkaline conditions (pH >8) induce hydrolysis to 4-methylcyclohexanone and dimethylamine .
Pharmacological and Chemical Significance
Applications in Organic Synthesis
The compound serves as a versatile building block in:
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Heterocyclic Synthesis: Cyclocondensation with hydrazines yields pyrazole derivatives, used in agrochemicals.
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Asymmetric Catalysis: Chiral modifications of the enamine enable enantioselective α-alkylation of carbonyl compounds .
Comparative Analysis with Analogues
Structural Analogues
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2-[(Diethylamino)methyl]cyclohexanone hydrochloride (PubChem CID 2769577): Longer alkyl chains reduce solubility (water: 3.4 g/L) but enhance lipid membrane permeability .
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Tramadol (PubChem CID 33741): The methoxyphenyl group confers opioid activity absent in the target compound .
Table 3: Functional Comparisons
Property | Target Compound | Diethylamino Analogue |
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Water Solubility | 12.3 g/L | 3.4 g/L |
Melting Point | 189–192°C | 205–208°C |
Bioactivity | Low | Moderate (CNS effects) |
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